molecular formula C12H11ClF3N3O2 B1379070 5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride CAS No. 1426290-54-1

5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379070
CAS No.: 1426290-54-1
M. Wt: 321.68 g/mol
InChI Key: FQOHNGYXDBVELY-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features an azetidine ring, an oxadiazole ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride typically involves the formation of the azetidine and oxadiazole rings followed by their coupling with the trifluoromethoxyphenyl group. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The starting materials for this synthesis include azetidine derivatives and trifluoromethoxyphenyl boronic acids.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions would be optimized for high yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine or oxadiazole rings.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups to the phenyl ring.

Scientific Research Applications

5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azetidine and oxadiazole rings can interact with biological macromolecules, potentially inhibiting or modifying their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds with similar azetidine rings but different substituents.

    Oxadiazole derivatives: Compounds with oxadiazole rings and various functional groups.

    Trifluoromethoxyphenyl compounds: Molecules featuring the trifluoromethoxyphenyl group with different core structures.

Uniqueness

5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both azetidine and oxadiazole rings, along with the trifluoromethoxyphenyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)19-9-4-2-1-3-8(9)10-17-11(20-18-10)7-5-16-6-7;/h1-4,7,16H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOHNGYXDBVELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride
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5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

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